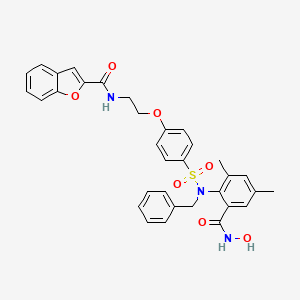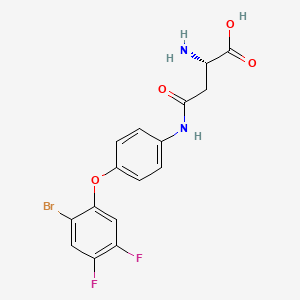
Tie2 キナーゼ阻害剤
概要
説明
Tie2 キナーゼ阻害剤は、血管新生(新しい血管の形成過程)において重要な役割を果たすTie2受容体型チロシンキナーゼを特異的に標的とする化合物です。この受容体は主に内皮細胞に発現し、アンジオポエチンによって活性化されます。 Tie2キナーゼの阻害は血管新生を阻害するため、がん治療や異常な血管増殖を伴うその他の疾患における有望な標的となります .
科学的研究の応用
化学
化学では、Tie2キナーゼ阻害剤は、血管新生のメカニズムを研究し、キナーゼ阻害剤の新しい合成方法を開発するためのツールとして使用されます。それらは、構造活性相関を理解し、より強力で選択的な阻害剤を設計するためのモデル化合物として役立ちます。
生物学
生物学研究では、これらの阻害剤は、内皮細胞の機能と血管生物学におけるTie2の役割を研究するために使用されます。それらは、血管新生と血管透過性に関連するシグナル伝達経路を解明するのに役立ちます。
医学
医学的には、Tie2キナーゼ阻害剤は、特に血管新生が高度ながんの治療の可能性について調査されています。 それらはまた、異常な血管増殖が問題となる糖尿病性網膜症や加齢黄斑変性などの疾患への使用についても検討されています .
業界
製薬業界では、Tie2キナーゼ阻害剤は、がんやその他の血管新生関連疾患に対する新しい治療法の開発を目指した医薬品開発パイプラインの一部です。 それらは、これらの状態の診断ツールやバイオマーカーの開発にも使用されます .
生化学分析
Biochemical Properties
Tie2 kinase inhibitor plays a crucial role in biochemical reactions by selectively inhibiting the activity of the Tie2 receptor tyrosine kinase. This receptor is primarily expressed in endothelial cells and is involved in angiogenesis and vascular maintenance. The compound interacts with the ATP-binding site of the Tie2 receptor, thereby blocking its kinase activity with an IC50 value of 250 nM . This inhibition is highly selective, being 200-fold more potent for Tie2 compared to other kinases such as p38 . By inhibiting Tie2, the compound disrupts angiogenesis and tumor growth, making it a promising candidate for cancer therapy.
Cellular Effects
Tie2 kinase inhibitor exerts significant effects on various cell types and cellular processes. In endothelial cells, it inhibits angiogenesis by blocking the Tie2 signaling pathway, which is essential for vascular remodeling and maintenance . This inhibition leads to reduced endothelial cell proliferation, migration, and survival. Additionally, the compound affects tumor cells by reducing their ability to recruit Tie2-expressing macrophages, which are crucial for tumor angiogenesis and metastasis . Consequently, Tie2 kinase inhibitor can impair tumor growth and metastasis, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
The molecular mechanism of Tie2 kinase inhibitor involves its binding to the ATP-binding site of the Tie2 receptor tyrosine kinase. This binding inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling molecules involved in angiogenesis and vascular maintenance . The inhibition of Tie2 signaling disrupts the angiopoietin-Tie2 axis, which is critical for endothelial cell function and tumor angiogenesis . By blocking this pathway, Tie2 kinase inhibitor effectively reduces angiogenesis, tumor growth, and metastasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tie2 kinase inhibitor have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods. Its degradation and long-term effects on cellular function have been studied in both in vitro and in vivo models. In vitro studies have shown that prolonged exposure to Tie2 kinase inhibitor leads to sustained inhibition of endothelial cell proliferation and angiogenesis . In vivo studies have demonstrated that the compound can delay tumor growth and reduce metastasis over time .
Dosage Effects in Animal Models
The effects of Tie2 kinase inhibitor vary with different dosages in animal models. At lower doses, the compound effectively inhibits angiogenesis and tumor growth without causing significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity to normal tissues. These threshold effects highlight the importance of optimizing the dosage to achieve maximum therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
Tie2 kinase inhibitor is involved in several metabolic pathways, primarily related to its interaction with the Tie2 receptor. The compound is metabolized by enzymes in the liver, and its metabolites are excreted through the kidneys . The inhibition of Tie2 signaling by the compound affects metabolic flux and metabolite levels in endothelial cells, leading to reduced angiogenesis and tumor growth . Additionally, the compound’s interaction with other enzymes and cofactors involved in angiogenesis further modulates its metabolic pathways .
Transport and Distribution
Within cells and tissues, Tie2 kinase inhibitor is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization in endothelial cells . Once inside the cells, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on the Tie2 receptor . The distribution of the compound within tissues is influenced by its binding affinity to the Tie2 receptor and other cellular components .
Subcellular Localization
Tie2 kinase inhibitor exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus of endothelial cells, where it interacts with the Tie2 receptor and other signaling molecules . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . The subcellular localization of Tie2 kinase inhibitor is essential for its ability to inhibit angiogenesis and tumor growth effectively .
準備方法
合成経路と反応条件
Tie2キナーゼ阻害剤の合成には、通常、複数段階の有機合成が関与します。一般的なアプローチの1つは、特異性と効力を高めるために修飾できるコア骨格を使用することです。たとえば、合成は複素環式化合物から始まり、ハロゲン化、アルキル化、アミノ化などのさまざまな化学反応によって官能基化されます。
工業生産方法
Tie2キナーゼ阻害剤の工業生産には、スケーラビリティとコスト効率のために合成経路を最適化することがよく含まれます。これには、容易に入手可能で環境に優しい溶媒と試薬を選択し、高収率と高純度を確保するための精製方法を開発することが含まれます。 高速液体クロマトグラフィー(HPLC)や結晶化などの技術は、精製プロセスで一般的に使用されます .
化学反応の分析
反応の種類
Tie2キナーゼ阻害剤は、次のようないくつかの種類の化学反応を起こします。
酸化: 分子に酸素原子を導入し、多くの場合、極性または反応性を高めます。
還元: 酸素原子を削除するか、水素原子を追加して分子を還元します。
置換: 化合物の特性を変更するために、1つの官能基を別の官能基で置換します。
一般的な試薬と条件
酸化: 酸性条件下での過マンガン酸カリウムや三酸化クロムなどの試薬。
還元: 水素化リチウムアルミニウムやパラジウム触媒を用いた水素ガスなどの試薬。
置換: 塩基性または酸性条件下でのハロゲン化アルキルまたはアシルクロリドなどの試薬。
生成される主な生成物
これらの反応から生成される主な生成物は、関与する特定の官能基によって異なります。たとえば、酸化はケトンまたはカルボン酸を生じることがありますが、還元はアルコールまたはアミンを生じることがあります。
作用機序
Tie2キナーゼ阻害剤は、Tie2受容体のATP結合部位に結合することにより効果を発揮し、アンジオポエチンによる活性化を防ぎます。この阻害は、内皮細胞の生存、増殖、および移動を促進する下流シグナル伝達経路をブロックします。影響を受ける主要な経路には、細胞の成長と生存に不可欠なPI3K / AktおよびMAPK経路が含まれます。
類似化合物との比較
類似化合物
VEGFR阻害剤: 血管内皮成長因子受容体を標的とし、これは血管新生におけるもう1つの重要な因子です。
PDGFR阻害剤: 血小板由来成長因子受容体を標的とし、血管の成熟に関与しています。
FGFR阻害剤: 線維芽細胞成長因子受容体を標的とし、これも血管新生に役割を果たします。
独自性
Tie2キナーゼ阻害剤は、血管新生と血管安定化の後半段階に関与する主にTie2受容体を標的とする点で独自です。この特異性により、複数の受容体を標的とする阻害剤と比較して副作用が少なくなる可能性があります。さらに、Tie2キナーゼ阻害剤は、Tie2が支配的な役割を果たす特定のがんや疾患において、より効果的である可能性があります。
特性
IUPAC Name |
4-[4-(6-methoxynaphthalen-2-yl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2S/c1-31-22-8-5-19-15-21(4-3-20(19)16-22)25-24(17-11-13-27-14-12-17)28-26(29-25)18-6-9-23(10-7-18)32(2)30/h3-16H,1-2H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINQIEAULQKUPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=C(NC(=N3)C4=CC=C(C=C4)S(=O)C)C5=CC=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635231 | |
| Record name | 4-[4-(6-Methoxynaphthalen-2-yl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948557-43-5 | |
| Record name | 4-[4-(6-Methoxynaphthalen-2-yl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Bis(naphthalen-1-ylmethyl)amino]butanoic acid](/img/structure/B1683075.png)
![4-[(4-Methylsulfanylcyclohexa-2,4-dien-1-yl)methyl]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B1683076.png)












